2-(1-Heptynyl)-1-oxaspiro(2.5)octane
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Overview
Description
2-(1-Heptynyl)-1-oxaspiro(25)octane is a unique organic compound characterized by its spirocyclic structure, which includes an oxaspiro ring fused with an octane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Heptynyl)-1-oxaspiro(2.5)octane typically involves the reaction of a heptynyl group with a suitable oxaspiro precursor. One common method is the Diels-Alder reaction, where a furan derivative reacts with an acetylenic dienophile under controlled conditions . This reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality and high efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(1-Heptynyl)-1-oxaspiro(2.5)octane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Halides (e.g., NaBr), amines (e.g., NH₃)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Halogenated or aminated derivatives
Scientific Research Applications
2-(1-Heptynyl)-1-oxaspiro(2.5)octane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-Heptynyl)-1-oxaspiro(2.5)octane involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modulating enzyme activity . Additionally, its alkyne group can participate in click chemistry reactions, forming stable triazole linkages with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Hexynyl)-1-oxaspiro(2.5)octane
- 2-(1-Octynyl)-1-oxaspiro(2.5)octane
- 2-(1-Decynyl)-1-oxaspiro(2.5)octane
Uniqueness
2-(1-Heptynyl)-1-oxaspiro(2.5)octane is unique due to its specific chain length and spirocyclic structure, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a balance between hydrophobicity and reactivity, making it suitable for a wide range of applications .
Properties
CAS No. |
65885-61-2 |
---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
2-hept-1-ynyl-1-oxaspiro[2.5]octane |
InChI |
InChI=1S/C14H22O/c1-2-3-4-5-7-10-13-14(15-13)11-8-6-9-12-14/h13H,2-6,8-9,11-12H2,1H3 |
InChI Key |
BEOAOPNHJBZPBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CC1C2(O1)CCCCC2 |
Origin of Product |
United States |
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